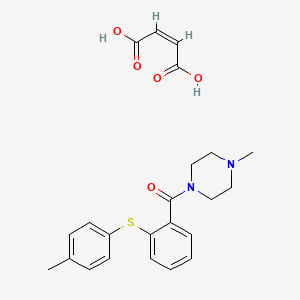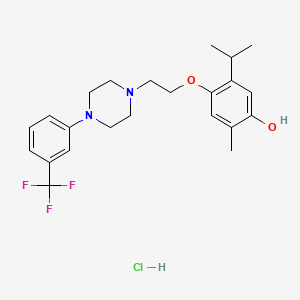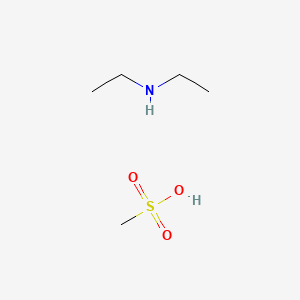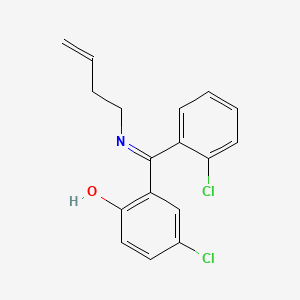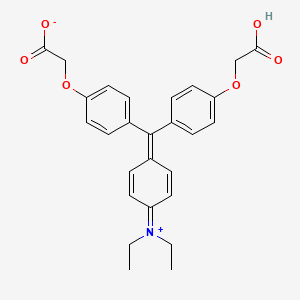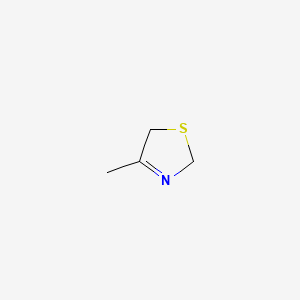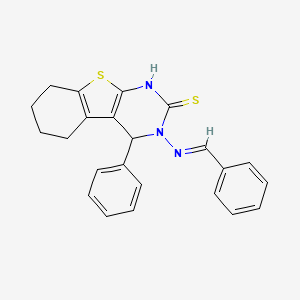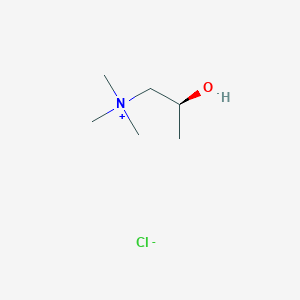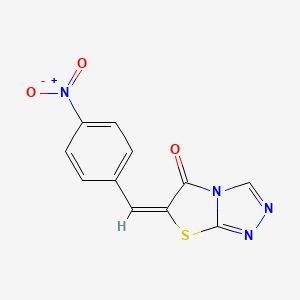
6-((4-Nitrophenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5588422: , also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol is mainly achieved through chemical synthesis. A common method involves the reaction of pinanone with hydrogen cyanide, followed by reduction to give (1R,2R,3S,5R)-(-)-2,3-pinanediol .
Industrial Production Methods: Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of (1R,2R,3S,5R)-(-)-2,3-pinanediol to its corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert (1R,2R,3S,5R)-(-)-2,3-pinanediol to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (1R,2R,3S,5R)-(-)-2,3-pinanediol is used as a chiral building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, (1R,2R,3S,5R)-(-)-2,3-pinanediol is used as a chiral ligand in asymmetric synthesis and as a precursor for the synthesis of biologically active compounds.
Medicine: This compound is used in the development of chiral drugs and as an intermediate in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: In the industrial sector, (1R,2R,3S,5R)-(-)-2,3-pinanediol is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism by which (1R,2R,3S,5R)-(-)-2,3-pinanediol exerts its effects involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to chiral receptors and enzymes, influencing their activity. This selective binding can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
- (1R,2R,3S,5R)-2,3-pinanediol
- (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
- (1R,2R,3S,5R)-(-)-2,3-pinanediol
Uniqueness: (1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which allows it to interact selectively with chiral receptors and enzymes. This selectivity makes it valuable in asymmetric synthesis and the development of chiral drugs .
Properties
CAS No. |
95356-76-6 |
|---|---|
Molecular Formula |
C11H6N4O3S |
Molecular Weight |
274.26 g/mol |
IUPAC Name |
(6E)-6-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C11H6N4O3S/c16-10-9(19-11-13-12-6-14(10)11)5-7-1-3-8(4-2-7)15(17)18/h1-6H/b9-5+ |
InChI Key |
RKOIREROCFTAPP-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N3C=NN=C3S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N3C=NN=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


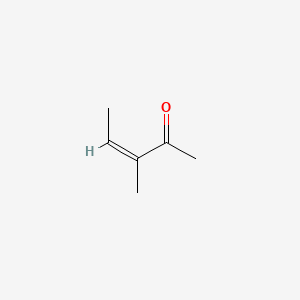
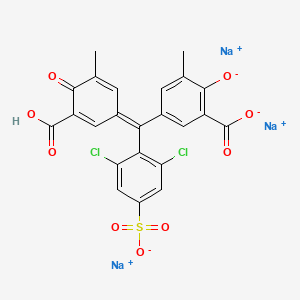
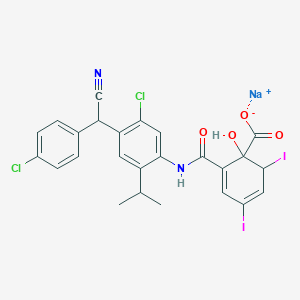

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
